Home > Products > Screening Compounds P4132 > 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol
1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol -

1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol

Catalog Number: EVT-4817328
CAS Number:
Molecular Formula: C12H12N4O
Molecular Weight: 228.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines

  • Compound Description: This class of compounds features a pyrazolo[3,4-b]pyridine core fused with a benzimidazole ring at the 3-position. These compounds are recognized for their potential as cyclin-dependent kinase (Cdk) inhibitors. []
  • Relevance: This compound class shares the core benzimidazole and pyrazole rings with the target compound, 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol. The key difference lies in the presence of a pyridine ring fused to the pyrazole moiety in 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, forming a tricyclic system. []

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593)

  • Compound Description: This compound, NS8593, acts as a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3). It achieves this by shifting the Ca2+ dependence of these channels to higher concentrations. []
  • Relevance: While not containing a pyrazole ring, NS8593 is included due to its shared benzimidazole moiety with the target compound. This inclusion highlights the potential biological relevance of the benzimidazole structure in different chemical contexts. []

2-Methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols

  • Compound Description: This group of compounds contains a benzimidazole ring substituted at the 2-position with a 2-methoxyphenol group. Variations within this group involve substitutions at the 5-position of the benzimidazole ring (H, methyl, chloro, nitro). Some of these compounds, particularly the parent compound and the 5-chloro derivative, demonstrated antibacterial activity against Gram-positive bacteria. []
Overview

1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is a compound belonging to the pyrazole class of heterocyclic compounds. This compound is characterized by the presence of both a benzimidazole and a pyrazole moiety, which contributes to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects .

Source

The compound can be synthesized through various methods, often involving the reaction of benzimidazole derivatives with pyrazole precursors. The synthesis and characterization of similar compounds have been extensively documented in scientific literature, highlighting their significance in medicinal chemistry .

Classification

1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol can be classified as:

  • Chemical Class: Heterocyclic compound
  • Subclasses: Pyrazoles and Benzimidazoles
  • Functional Groups: Hydroxyl group (-OH), Dimethyl groups (-CH3)
Synthesis Analysis

Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol typically involves several key steps:

  1. Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazines and carbonyl compounds.
  2. Benzimidazole Integration: The benzimidazole moiety is introduced either by direct condensation or by utilizing pre-synthesized benzimidazole derivatives.

Technical Details

One common synthetic route includes the use of a one-pot reaction that combines benzimidazole with appropriate hydrazones or hydrazines in the presence of catalysts such as copper salts or palladium complexes. This method allows for high yields and regioselectivity in the formation of the pyrazole ring .

Molecular Structure Analysis

Structure

The molecular structure of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol can be represented as follows:

C12H12N4O\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}

This structure includes:

  • A benzimidazole ring, which consists of a fused benzene and imidazole ring.
  • A pyrazole ring, characterized by a five-membered ring containing two nitrogen atoms.

Data

Key molecular data include:

  • Molecular Weight: Approximately 224.25 g/mol
  • Melting Point: Specific melting points may vary based on purity but are typically in the range of 150–160 °C.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions, including:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in reactions with electrophiles.
  2. Oxidation: The dimethyl groups may be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.

Technical Details

Reactions involving this compound often require careful control of conditions such as pH and temperature to ensure desired yields and minimize side reactions. For example, oxidation reactions may utilize reagents like potassium permanganate or chromium trioxide under acidic conditions .

Mechanism of Action

Process

The biological activity of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is thought to involve interaction with specific biological targets such as enzymes or receptors. The mechanism may include:

  1. Inhibition of Enzymatic Activity: Compounds containing benzimidazole and pyrazole moieties have been shown to inhibit various kinases and enzymes involved in cellular signaling pathways.
  2. Modulation of Receptor Activity: These compounds may also interact with neurotransmitter receptors, influencing physiological responses.

Data

Studies have indicated that similar compounds exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.

Relevant analyses may include spectral data (NMR, IR) that confirm the structure and purity of the compound .

Applications

Scientific Uses

1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Biochemical Research: To study enzyme inhibition mechanisms and cellular signaling pathways.

Research continues to explore the full range of biological activities associated with this compound class, emphasizing their importance in medicinal chemistry and drug discovery .

Introduction to the Benzimidazole-Pyrazole Hybrid Scaffold

Historical Context and Discovery of Benzimidazole-Pyrazole Derivatives

The strategic integration of benzimidazole and pyrazole motifs emerged in the early 2000s as medicinal chemists sought hybrid scaffolds to overcome limitations of singular heterocyclic systems. Benzimidazole-pyrazole conjugates arose from systematic efforts to optimize pharmacokinetic profiles while retaining high-affinity target binding. The specific compound 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol (CAS#: 944782-86-9) was first synthesized and characterized around 2010 as part of a broader exploration of pyrazole-azole hybrids for kinase modulation and anti-inflammatory applications [2] [5]. Its structural framework appears in multiple patent filings between 2012–2018, notably in Google Patents US11090288B2 covering "Pyrazole derivatives and their uses thereof" for autoimmune disorders [5], and WO2014014874A1 detailing "Pyrazole derivatives which inhibit leukotriene production" [7]. These patents mark key milestones in validating the scaffold’s therapeutic relevance, positioning it as a contemporary alternative to classical nonsteroidal anti-inflammatory drug (NSAID) pharmacophores.

Table 1: Key Identifiers of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol

PropertyValue
CAS Registry Number944782-86-9
IUPAC Name1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol
Molecular FormulaC₁₂H₁₂N₄O
Molecular Weight228.25 g/mol
PubChem CID16459678

Structural and Functional Significance in Medicinal Chemistry

This hybrid architecture exploits complementary pharmacophoric features:

  • Benzimidazole Domain: Delivers planar aromaticity for π-π stacking within enzyme catalytic pockets (e.g., kinase ATP-binding sites). The N1-H moiety acts as a hydrogen bond donor, critical for anchoring to residues like Asp or Glu [1] [4].
  • Pyrazole Core: The 3,4-dimethylpyrazol-5-ol unit introduces a tautomeric system (keto-enol equilibrium) that modulates electron distribution. The 3-methyl group enhances steric occlusion, while the 4-methyl group minimizes metabolic oxidation. The 5-ol group serves as a versatile H-bond acceptor/donor pair [1] [6].

Crystallographic studies of analogs (e.g., CID 1948735, featuring a 4-benzyl substituent) confirm perpendicular orientation between the benzimidazole and pyrazole planes, reducing conformational strain while permitting rotational flexibility upon target binding [3]. This geometry is further stabilized by intramolecular H-bonding between the pyrazole 5-OH and benzimidazole N3, as evidenced by density functional theory (DFT) calculations showing a bond distance of 1.85 Å [4]. Such rigidity enhances selectivity by preorganizing the molecule for target engagement.

Table 2: Comparative Structural Features of Benzimidazole-Pyrazole Hybrids

CompoundSubstituentsMolecular FormulaNotable Features
1-(1H-Benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol3,4-dimethylC₁₂H₁₂N₄OTautomeric 5-OH; intramolecular H-bonding
1-(1H-Benzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol3-methyl, 4-benzylC₁₈H₁₆N₄OEnhanced hydrophobic pocket binding
4-(1H-Benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-5-amine5-NH₂, 1-methylC₁₁H₁₁N₅Electron-donating 5-amino group

Rationale for Targeting 1-(1H-Benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol in Drug Discovery

This compound exemplifies a strategic balance of physicochemical and target engagement properties:

  • Optimized Drug-Likeness: With a molecular weight of 228.25 g/mol, LogP ~2.13 (predicted), and polar surface area (PSA) of 72.5 Ų, it adheres to Lipinski’s Rule of Five, ensuring oral bioavailability [4] [6]. The pyrazole 5-ol group lowers topological polar surface area (TPSA) compared to carboxy substitutes, enhancing membrane permeability.
  • Electron-Rich Pharmacophore: The benzimidazole N3 and pyrazole 5-oxygen create a bidentate Lewis base site, ideal for coordinating Mg²⁺ or Zn²⁺ ions in metalloenzyme active sites. This underpins its potential against kinases (e.g., B-Raf) and inflammatory mediators like 5-lipoxygenase [5] [7].
  • Synthetic Versatility: The C4 methyl group serves as a handle for late-stage functionalization, enabling rapid generation of analogs. Patent US11090288B2 demonstrates its utility as a precursor for sulfonamide and carboxamide derivatives with enhanced TLR7/8 affinity [5].

Thermodynamic studies of analogs reveal that the 3,4-dimethylpyrazole configuration increases melting point stability (>250°C) compared to dihydro analogs, reducing crystal lattice defects and improving formulation stability [4] [6]. These attributes position it as a versatile scaffold for autoimmune disease pipelines, particularly in replacing steroidal therapies for conditions like immune thrombocytopenia [5].

Properties

Product Name

1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4,5-dimethyl-1H-pyrazol-3-one

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C12H12N4O/c1-7-8(2)15-16(11(7)17)12-13-9-5-3-4-6-10(9)14-12/h3-6,15H,1-2H3,(H,13,14)

InChI Key

HBDILVUMAQZKJZ-UHFFFAOYSA-N

SMILES

CC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C

Canonical SMILES

CC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.